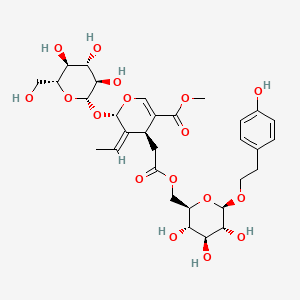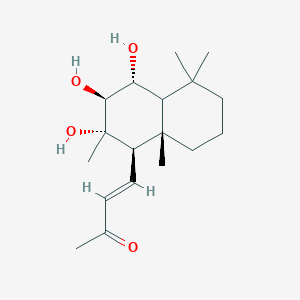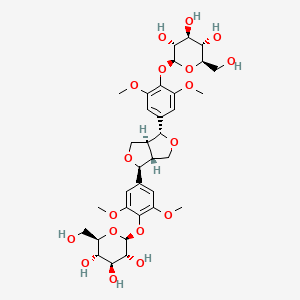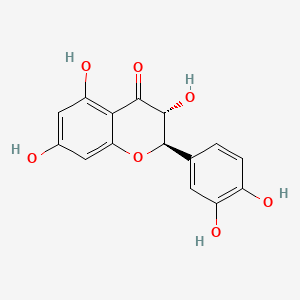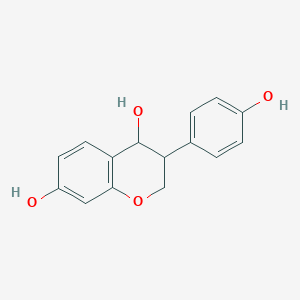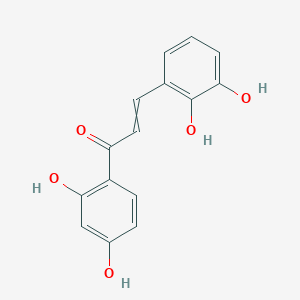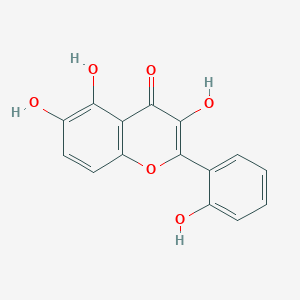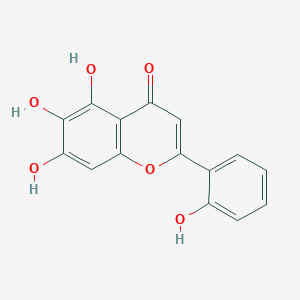![molecular formula C21H26ClNO B600796 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane CAS No. 61771-18-4](/img/structure/B600796.png)
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical properties such as acidity or basicity.Applications De Recherche Scientifique
Synthesis and Spectroscopic Analysis :
- Studies have focused on the synthesis and NMR spectroscopic investigations of related compounds, contributing to the understanding of their chemical properties and potential applications in various fields (Eller & Holzer, 2018).
Formation and Reactions :
- Research on the formation of 1,2-dioxanes using similar compounds has provided insights into the reaction mechanisms and potential applications in chemical synthesis (Nishino et al., 1991).
Vibrational Spectroscopy and Quantum Mechanical Studies :
- The compound's related derivatives have been studied using FT-IR, FT-Raman techniques, and quantum mechanical methods, helping in interpreting vibrational spectra and predicting molecular activities (Kuruvilla et al., 2018).
Molecular Structure and Hydrogen Bonding :
- Investigations into the molecular structure and hydrogen-bonded chains and sheets of similar compounds have provided valuable insights into their molecular configuration and potential pharmaceutical applications (Gómez et al., 2010).
Restricted Rotation Studies :
- Studies have examined the restricted rotation around certain bonds in related compounds, which is crucial for understanding their behavior in biological systems and potential medicinal applications (Karayel et al., 2019).
Comparative Metabolism and Carcinogenicity :
- Comparative studies on the metabolism and carcinogenicity of ring-halogenated derivatives have shed light on the molecular requirements for systemic carcinogenic activity, which is vital for developing safer pharmaceuticals (Kolar & Habs, 2004).
Manganese-Mediated Synthesis of Cyclic Peroxides :
- Research into the manganese-mediated synthesis of cyclic peroxides from alkenes using similar compounds has implications for organic synthesis and industrial applications (Qian et al., 1992).
Photostability Studies of Metal Complexes :
- The synthesis and characterization of new metal complexes from heterocyclic compounds, including those related to the compound , have been studied for photostability, which is relevant in materials science and photonic applications (Al-khazraji & Al Hassani, 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling the compound.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further study.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature and databases such as PubChem or ChemSpider. If you have access to a university library, you may also be able to access more specialized databases like Reaxys or SciFinder. If you’re working in a lab, always consult the relevant Material Safety Data Sheets (MSDS) for safety information. If you’re planning to synthesize or work with a compound, always do so under the guidance of a qualified professional.
Propriétés
IUPAC Name |
4-[1-(4-chlorophenyl)-1-phenylethoxy]-1-methylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-20-9-6-15-23(2)16-14-20/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYKTWVEFMQZJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC3CCCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00814225 |
Source


|
| Record name | 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00814225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane | |
CAS RN |
61771-18-4 |
Source


|
| Record name | 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00814225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

